molecular formula C33H51FN6O7S2 B611723 VTP50469 mesylate CAS No. 2169919-27-9

VTP50469 mesylate

Cat. No.: B611723
CAS No.: 2169919-27-9
M. Wt: 726.9244
InChI Key: AAGLGJRTYJKLCY-LAORJRNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VTP-50469 is a novel, potent, selective, orally-available MeninMLL1 inhibitor, being effectively against MLL-rearranged and NPM1c+ leukemia, selectively killing cell lines with MLLrearrangements and NPM1c+ mutations.

Properties

CAS No.

2169919-27-9

Molecular Formula

C33H51FN6O7S2

Molecular Weight

726.9244

IUPAC Name

5-Fluoro-N,N-diisopropyl-2-((4-(7-(((1r,4r)-4-(methylsulfonamido)cyclohexyl)methyl)-2,7-diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)benzamide mesylate

InChI

InChI=1S/C32H47FN6O4S.CH4O3S/c1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42;1-5(2,3)4/h8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3;1H3,(H,2,3,4)/t24-,26-;

InChI Key

AAGLGJRTYJKLCY-LAORJRNVSA-N

SMILES

O=S(N[C@H]1CC[C@H](CN(CC2)CCC32CN(C4=NC=NC=C4OC5=CC=C(C=C5C(N(C(C)C)C(C)C)=O)F)C3)CC1)(C)=O.OS(=O)(C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VTP50469;  VTP-50469;  VTP 50469;  VTP50469 mesylate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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